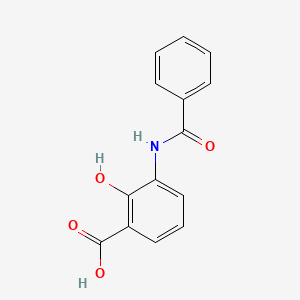

3-(benzoylamino)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

3-benzamido-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-12-10(14(18)19)7-4-8-11(12)15-13(17)9-5-2-1-3-6-9/h1-8,16H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLPQKKFAQFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physicochemical Properties of 2-Hydroxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) exhibits a melting point of 158°C, boiling point of 200°C, and density of 1.443 g/mL. Its solubility profile dictates reaction solvent choices, with high solubility in polar aprotic solvents like methanol and ethanol but limited solubility in water (1:555.56). The hydroxyl group at position 2 directs electrophilic substitution to the para position (C4), necessitating protection strategies for meta (C3) functionalization.

Regioselectivity Challenges in Benzoylation

Direct benzoylation of 2-hydroxybenzoic acid without protection predominantly yields 4-benzoylated products due to the hydroxyl group’s ortho/para-directing effects. Achieving C3 selectivity requires hydroxyl protection, typically via benzylation or acetylation. For example, benzyl chloride under basic conditions converts the hydroxyl to a benzyl ether, enabling subsequent C3 amination or benzoylation.

Protection-Deprotection Strategies for Hydroxyl Group Management

Benzyl Ether Protection

As demonstrated in the synthesis of 3-hydroxy-2-methylbenzoic acid, benzylation of 2-hydroxybenzoic acid involves:

-

Reaction with benzyl chloride in alkaline medium to form 2-benzyloxybenzoic acid.

-

Grignard reaction with CO₂ introduces carboxyl groups at the meta position.

-

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, restoring the hydroxyl.

Reaction Conditions:

Acetylation as an Alternative

Acetic anhydride in aqueous NaOH acetylates the hydroxyl group, forming 2-acetoxybenzoic acid. Post-benzoylation, hydrolysis (HCl, 0°C) regenerates the hydroxyl. This method avoids carcinogenic byproducts like methyl chloride.

Benzoylation Methods for 3-Amino-2-Hydroxybenzoic Acid

Direct Coupling Using Carbodiimides

3-Amino-2-hydroxybenzoic acid reacts with benzoyl chloride in the presence of EDC/HOBt, forming 3-(benzoylamino)-2-hydroxybenzoic acid. This method, analogous to triazole-thione synthesis, achieves yields up to 87% under optimized conditions.

Procedure:

Hydrazide Intermediate Route

Adapting methods from triazole synthesis:

-

Convert 2-hydroxybenzoic acid to hydrazide using hydrazine hydrate.

-

React with benzoyl chloride to form N-(benzoylamino)benzohydrazide.

Yield Optimization:

Comparative Analysis of Synthetic Routes

Key Observations:

-

The Grignard-Benzylation route, while lengthier, offers scalability and avoids toxic byproducts.

-

Direct coupling provides rapid access but requires expensive reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Solubility

Post-recrystallization from ethanol yields >95% purity. Solubility aligns with 2-hydroxybenzoic acid trends: high in methanol (1:1.60), moderate in ethyl acetate (1:2.63).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylamino)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The benzoylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3-(benzoylamino)-2-oxo-benzoic acid.

Reduction: Formation of 3-(benzylamino)-2-hydroxybenzoic acid.

Substitution: Formation of various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

3-(Benzoylamino)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxy and benzoylamino groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |

|---|---|---|---|---|

| 3-(Benzoylamino)-2-hydroxybenzoic acid | C₁₄H₁₁NO₄ | 265.25 | -COOH, -OH, -NH-C(=O)-C₆H₅ | ~1.5 |

| Methyl 3-benzamido-2-hydroxybenzoate | C₁₅H₁₃NO₄ | 271.27 | -COOCH₃, -OH, -NH-C(=O)-C₆H₅ | ~2.0 |

| 3-(Benzoylamino)-2-thiophenecarboxylic acid | C₁₂H₉NO₃S | 247.27 | -COOH, -NH-C(=O)-C₆H₅, thiophene | ~1.8 |

Q & A

Advanced Question: How can multi-step synthesis be optimized to improve yield and purity?

Methodological Answer: Advanced synthesis involves:

- Selective protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, which can be removed under mild acidic conditions .

- Catalytic systems : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.

- Process monitoring : Use in-situ FTIR to track intermediate formation and minimize byproducts.

Example Optimization Data (Hypothetical):

| Step | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acylation | Pyridine | 0–5 | 78 | 92 |

| Deprotection | HCl/MeOH | 25 | 95 | 98 |

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the amide NH signal (δ 10.5–11.0 ppm) in DMSO-d6 .

- IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA aqueous solution .

Advanced Question: How can isomeric impurities be resolved during characterization?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol gradients.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ m/z calculated for C14H11NO4: 264.0661; observed: 264.0665) .

- X-ray crystallography : Resolve structural ambiguities in polymorphic forms .

Basic Question: How is the antimicrobial activity of this compound evaluated?

Methodological Answer:

- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.

- MIC determination : Use broth microdilution methods with resazurin as a viability indicator .

Advanced Question: What strategies elucidate its mechanism of action against bacterial targets?

Methodological Answer:

- Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

- Metabolomic profiling : Compare treated vs. untreated bacterial cultures via LC-MS to identify disrupted pathways .

Basic Question: How does pH influence the stability of 3-(benzoylamino)-2-hydroxybenzoic acid?

Methodological Answer:

- Stability testing : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours.

- Key findings : Degradation accelerates at pH >7 due to hydrolysis of the amide bond. Optimal stability observed at pH 5–6 .

Advanced Question: What degradation products form under alkaline conditions?

Methodological Answer:

- LC-MS/MS analysis : Identify 2-hydroxybenzoic acid and benzamide as primary degradation products at pH 8–9 .

- Kinetic studies : Calculate degradation rate constants (k) using first-order models under varying pH conditions.

Basic Question: How are structural analogs designed to enhance bioactivity?

Methodological Answer:

Advanced Question: How do computational methods guide analog design?

Methodological Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values.

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Basic Question: How are contradictions in bioactivity data resolved across studies?

Methodological Answer:

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, compound purity) from independent studies .

- Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .

Advanced Question: What statistical approaches validate reproducibility in conflicting datasets?

Methodological Answer:

- Bland-Altman plots : Assess agreement between datasets from different labs.

- Multivariate regression : Control for confounding variables (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.